Methyl 5-O-feruloylquinate
Overview
Description
Methyl 5-O-feruloylquinate: is a naturally occurring compound found in various plants. It is a derivative of quinic acid esterified with ferulic acid. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Methyl 5-O-feruloylquinate is a natural product that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence pigmentation processes .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . This interaction is likely facilitated by the compound’s molecular structure, which allows it to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, the first step in melanin synthesis .
Biochemical Pathways
By inhibiting tyrosinase, this compound disrupts the melanogenesis pathway, which could lead to reduced melanin production . This could have downstream effects on skin pigmentation, potentially lightening skin color or reducing the appearance of age spots or other hyperpigmentation disorders .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could result in changes to skin pigmentation, depending on the extent and duration of the compound’s use .
Biochemical Analysis
Biochemical Properties
Methyl 5-O-feruloylquinate has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in the biosynthesis of melanin, a pigment responsible for the color of skin, hair, and eyes in mammals . The interaction between this compound and tyrosinase could be a key factor in its biochemical properties .
Cellular Effects
It has been suggested that it may have an effect on the regulation of emotions and memory development
Molecular Mechanism
It is known that the compound can act as a nucleophile, participating in reactions such as the Knoevenagel condensation . This suggests that this compound may interact with other biomolecules through nucleophilic attack, potentially leading to changes in gene expression or enzyme activity .
Metabolic Pathways
As a derivative of quinic acid, it may be involved in the shikimate pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-O-feruloylquinate can be synthesized through esterification reactions. One common method involves the reaction of quinic acid with ferulic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like methanol. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve the extraction of quinic acid and ferulic acid from plant sources, followed by their chemical esterification. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-O-feruloylquinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 5-O-feruloylquinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential health benefits, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Comparison with Similar Compounds
Chlorogenic Acid: Another ester of quinic acid, known for its antioxidant properties.
Caffeoylquinic Acid: Similar in structure and function, with strong antioxidant activity.
Feruloylquinic Acid: Shares the ferulic acid moiety, contributing to its antioxidant effects.
Uniqueness: Methyl 5-O-feruloylquinate is unique due to its specific esterification pattern, which may influence its bioavailability and effectiveness compared to other similar compounds
Properties
IUPAC Name |
methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDMLXRLHYXSV-JZAYIOOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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